

# An In-depth Technical Guide to the Fundamental Properties of 1,3-Dimethyluracil

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**1,3-Dimethyluracil**, a methylated derivative of uracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core fundamental properties of **1,3-Dimethyluracil**, including its physicochemical characteristics, spectral data, synthesis, and biological activities. Detailed experimental protocols and visual workflows are presented to facilitate its application in research and development.

## **Chemical and Physical Properties**

**1,3-Dimethyluracil** is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

## **Table 1: General and Physical Properties**



| Property              | Value                             | Reference(s) |
|-----------------------|-----------------------------------|--------------|
| Molecular Formula     | C6H8N2O2                          | [1]          |
| Molecular Weight      | 140.14 g/mol                      | [1][2]       |
| Appearance            | White to off-white powder/crystal | [1][3]       |
| Melting Point         | 119-122 °C                        | [3][4][5]    |
| Boiling Point         | 208.4 ± 23.0 °C at 760 mmHg       | [4]          |
| Density               | 1.2 ± 0.1 g/cm <sup>3</sup>       | [4]          |
| Water Solubility      | Almost transparent                | [3]          |
| LogP                  | -0.54                             | [2]          |
| pKa (Strongest Basic) | -4.9                              | [6][7]       |

**Table 2: Spectroscopic Data** 



| Spectroscopy                     | Key Features   | Reference(s) |
|----------------------------------|--|--------------|
| ¹H NMR (600 MHz, H₂O, pH<br>7.0) | δ (ppm): 7.59, 7.58 (d, 1H, H-6), 5.87, 5.85 (d, 1H, H-5), 3.40 (s, 3H, N-CH <sub>3</sub> ), 3.28 (s, 3H, N-CH <sub>3</sub> )          | [2]          |
| <sup>13</sup> C NMR              | Data for various methylated uracils available, specific shifts for 1,3-Dimethyluracil require direct consultation of cited literature. | [8][9]       |
| Infrared (IR)                    | Characteristic peaks for C=O,<br>C=C, and C-N bonds are<br>expected. Specific spectra<br>available in cited databases.                 | [10]         |
| Mass Spectrometry (GC-MS)        | Molecular Ion (M+): 140  | [2]          |
| Mass Spectrometry (MS-MS)        | Major Fragments (m/z): 42.03, 56.05, 58.03   | [2]          |

## **Synthesis and Purification**

**1,3-Dimethyluracil** can be synthesized through the methylation of uracil. A general experimental protocol is provided below.

## Synthesis of 1,3-Dimethyluracil

A common method for the synthesis of **1,3-Dimethyluracil** involves the methylation of uracil. [11]

#### Materials:

- Uracil
- Dimethyl sulfate
- Sodium hydroxide



- · Anhydrous potassium carbonate
- Acetone
- Ethanol

#### Procedure:

- Dissolve uracil in an aqueous solution of sodium hydroxide.
- Add dimethyl sulfate dropwise to the solution while stirring vigorously. The temperature should be maintained during the addition.
- After the addition is complete, continue stirring for several hours at room temperature.
- Alternatively, uracil can be refluxed with dimethyl sulfate in the presence of anhydrous potassium carbonate in a solvent like acetone.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture.
- The crude product can be isolated by filtration or extraction.

### **Purification**

The crude **1,3-Dimethyluracil** can be purified by recrystallization or column chromatography.

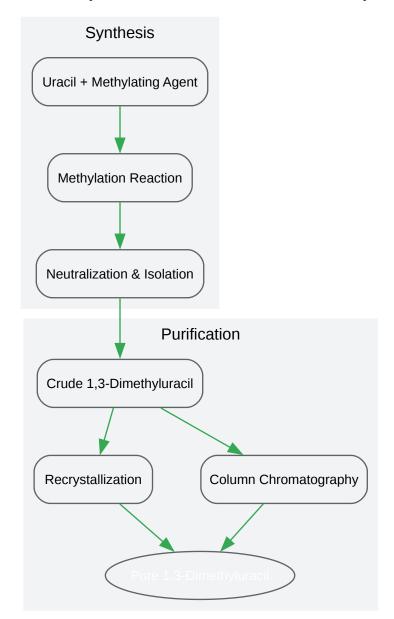
- Dissolve the crude product in a minimal amount of hot ethanol.[11]
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.[12]



- Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with the chosen solvent system.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified 1,3-Dimethyluracil.
  [12]

**Diagram: Synthesis and Purification Workflow** 





Workflow for Synthesis and Purification of 1,3-Dimethyluracil

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Caption: A generalized workflow for the synthesis and purification of 1,3-Dimethyluracil.

## **Biological Activity**



**1,3-Dimethyluracil** has been identified as an inhibitor of human carbonic anhydrase (hCA) I and II.[4] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.

**Table 3: Inhibitory Activity of 1,3-Dimethyluracil** 

| Target                                  | Κ <sub>ι</sub> (μΜ) | Reference(s) |
|---|---------------------|--------------|
| Human Carbonic Anhydrase I<br>(hCA I)   | 316.2               | [4]          |
| Human Carbonic Anhydrase II<br>(hCA II) | 166.4               | [4]          |

## **Carbonic Anhydrase Inhibition Assay**

The inhibitory activity of **1,3-Dimethyluracil** against carbonic anhydrase can be determined using a colorimetric assay.

This protocol is a generalized procedure based on commercially available kits.[13][14][15]

#### Materials:

- Purified human carbonic anhydrase (I or II)
- CA Assay Buffer
- **1,3-Dimethyluracil** (test inhibitor)
- Known CA inhibitor (e.g., Acetazolamide) as a positive control
- CA Substrate (e.g., p-nitrophenyl acetate)
- 96-well microplate
- Microplate reader

#### Procedure:



- Enzyme Preparation: Prepare a working solution of the carbonic anhydrase enzyme in CA Assay Buffer.
- Inhibitor Preparation: Prepare a series of dilutions of **1,3-Dimethyluracil** in the assay buffer.
- Assay Setup:
  - Sample Wells: Add the CA enzyme solution and different concentrations of the 1,3 Dimethyluracil solution.
  - Enzyme Control Wells: Add the CA enzyme solution and assay buffer (without inhibitor).
  - Inhibitor Control Wells: Add the CA enzyme solution and a known CA inhibitor.
  - Solvent Control Wells: Add the CA enzyme solution and the solvent used to dissolve the test compound.
  - Background Control Wells: Add the assay buffer and the test inhibitor solution (without the enzyme).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add the CA substrate to all wells to start the enzymatic reaction.
- Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
- Data Analysis:
  - Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
  - Determine the percentage of inhibition for each concentration of 1,3-Dimethyluracil relative to the enzyme control.
  - Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can be subsequently calculated from the IC₅₀ value using the Cheng-Prusoff equation.



# Diagram: Carbonic Anhydrase Inhibition Assay Workflow

# Workflow for Carbonic Anhydrase Inhibition Assay Preparation Prepare Enzyme Solution Prepare Inhibitor Dilutions Assay Execution Set up 96-well plate (Samples, Controls) Incubate at Room Temperature Add Substrate Kinetic Absorbance Reading Data Analysis Calculate Reaction Rates Determine % Inhibition Calculate IC50/Ki



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Caption: A schematic workflow for determining the inhibitory activity of **1,3-Dimethyluracil** against carbonic anhydrase.

## **Reactivity and Applications**

**1,3-Dimethyluracil** is a stable compound that can undergo various chemical transformations, making it a valuable building block in organic synthesis. The pyrimidine ring can be functionalized at different positions to create a diverse range of derivatives.

Ultraviolet irradiation of aqueous **1,3-Dimethyluracil** can lead to the hydration of the 5,6-double bond.[5][11] It is also a key starting material in the synthesis of other pharmaceutically important compounds, such as theophylline and its derivatives.

### Conclusion

This technical guide has summarized the fundamental properties of **1,3-Dimethyluracil**, providing a solid foundation for its use in research and development. The detailed physicochemical data, spectroscopic information, and experimental protocols for its synthesis, purification, and biological evaluation are intended to be a valuable resource for scientists working in medicinal chemistry, pharmacology, and drug discovery. The established inhibitory activity against carbonic anhydrases suggests a potential therapeutic relevance that warrants further investigation.

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